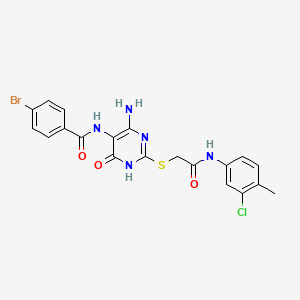

N-(4-amino-2-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-bromobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with complex structures like the one mentioned often undergo extensive research to explore their potential applications, particularly in medicinal chemistry. Such investigations aim to understand the compound's behavior, reactivity, and possible utility in drug development.

Synthesis Analysis

Synthetic strategies for complex molecules often involve multi-step reactions, starting from simple precursors to gradually build up the desired structure. For example, the synthesis of related compounds involves condensation reactions, cyclization steps, and the introduction of specific functional groups at precise locations on the molecule to achieve the desired activity and properties (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure is crucial for understanding the compound's properties and reactivity. Techniques like X-ray crystallography and density functional theory (DFT) calculations provide detailed insights into the geometry, bond lengths, and angles, facilitating the prediction of molecular behavior. For instance, studies on related molecules utilize DFT to compare optimized geometric bond lengths and angles with X-ray diffraction values, helping to validate theoretical models (Huang et al., 2020).

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Characterization : Compounds with similar structural features have been utilized in the synthesis and characterization of novel aromatic polyimides. These materials show excellent solubility in organic solvents and high thermal stability, making them suitable for advanced material applications, such as in electronics and aerospace industries (Butt et al., 2005).

Bioreductive Drug Research : Analogous compounds have been investigated for their selective toxicity towards hypoxic cells, a property leveraged in designing bioreductive drugs for cancer therapy. These studies explore the oxygen-inhibited enzymatic reduction of nitro groups to amines or hydroxylamines, contributing to the compound's selective cytotoxicity (Palmer et al., 1995).

Anticancer Agent Development : Research into compounds with similar molecular frameworks has led to the identification of potential anticancer agents, such as kinesin spindle protein inhibitors. These inhibitors arrest cancer cells in mitosis, leading to cell death, and show promise in the treatment of various cancers (Theoclitou et al., 2011).

Antimicrobial Activity : Compounds bearing structural similarities have been synthesized and evaluated for their antimicrobial properties. Studies have identified molecules with significant inhibitory activity against a range of bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Desai et al., 2013).

Cancer Cell Line Inhibition : Another application involves the use of chemically related compounds in inhibiting the proliferation of various human cancer cell lines, including colon, lung adenocarcinoma, and gastric cancer cell lines. These findings highlight the potential for such compounds in cancer research and therapy development (Huang et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-amino-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrClN5O3S/c1-10-2-7-13(8-14(10)22)24-15(28)9-31-20-26-17(23)16(19(30)27-20)25-18(29)11-3-5-12(21)6-4-11/h2-8H,9H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJBXHUTDHAZGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Br)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2488235.png)

![(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2488237.png)

![4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2488241.png)

![1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,1'-cyclohexane]-5-ylprop-2-en-1-one](/img/structure/B2488242.png)

![2-(furan-3-carboxamido)-N-(2-methoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2488252.png)

![5-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2488255.png)

![N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2488258.png)